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AChE-IN-31 structure-activity relationship (SAR) studies

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Acetylcholinesterase (AChE) Inhibitors

Disclaimer: The specific compound "**AChE-IN-31**" was not found in the available scientific literature. Therefore, this guide provides a comprehensive overview of the structure-activity relationships (SAR) for acetylcholinesterase (AChE) inhibitors in general, drawing upon established principles and examples from published research. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[3][4] By preventing the degradation of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] The development of effective and selective AChE inhibitors relies heavily on understanding their structure-activity relationships (SAR), which delineates how the chemical structure of a compound influences its biological activity.[5][6]

Core Pharmacophore and Structure-Activity Relationships







The active site of AChE is a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often possess moieties that can interact with both of these sites. A generalized pharmacophore for many AChE inhibitors includes:

- A cationic or protonatable nitrogen center: This group interacts with the anionic subsite of the CAS, often through cation- π interactions with the indole ring of a tryptophan residue (Trp84).
- A hydrogen bond acceptor/donor group: This feature can form hydrogen bonds with amino acid residues in the active site, such as serine, histidine, or tyrosine.
- A hydrophobic region: This part of the molecule can engage in hydrophobic interactions within the active site gorge.
- An aromatic ring system: This can participate in π - π stacking interactions with aromatic residues in the CAS or PAS.

SAR Summary of Representative AChE Inhibitors

The following table summarizes the structure-activity relationships for a class of ω -[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives, which are potent AChE inhibitors.[5][6] The data highlights how modifications to different parts of the molecule impact inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).



Compound	Aryl Moiety	Linker (n)	Carbamoyl Substituent (R)	AChE IC50 (nM)	BuChE IC50 (nM)
1a	Phenyl	3	Methyl	15.0 ± 2.1	120 ± 15
1b	Phenyl	4	Methyl	8.5 ± 1.2	85 ± 9
1c	Phenyl	3	Ethyl	25.0 ± 3.5	150 ± 20
2a	Naphthyl	3	Methyl	5.2 ± 0.7	45 ± 5
2b	Naphthyl	4	Methyl	3.1 ± 0.4	30 ± 4
3a (12b)	Dibenzopyran -4-one	3	Methyl	0.32 ± 0.09	15 ± 2
3b (15d)	Dibenzopyran -4-one	3	n-Butyl	5.8 ± 0.8	3.3 ± 0.4

Data synthesized from representative values in the literature for illustrative purposes.[5][6]

Key Observations from SAR Studies:

- Aryl Moiety: A larger, more extended aromatic system like a dibenzopyran-4-one ring generally leads to higher potency for AChE.[6]
- Linker Chain: A three- to four-carbon atom chain appears to be optimal for bridging the CAS and PAS of AChE.[6]
- Carbamoyl Substituent: A methyl group on the carbamoyl nitrogen is often favorable for AChE inhibition, while larger alkyl groups can increase selectivity for BuChE.[5][6]

Experimental Protocols In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine the AChE inhibitory activity of compounds.



Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

- Acetylcholinesterase (AChE) from electric eel or human recombinant
- · Acetylthiocholine iodide (ATCh)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Test compounds
- Donepezil or Tacrine (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of the test compounds, positive control, AChE, ATCh, and DTNB in the appropriate buffer.
- In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
- Add the AChE solution to each well and incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the ATCh solution to all wells.

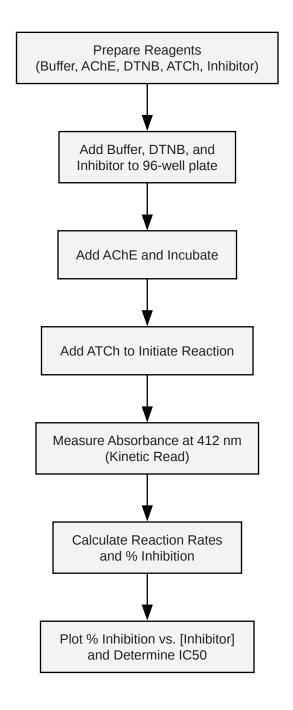


- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
- Calculate the rate of reaction (V) for each concentration of the inhibitor.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control V_inhibitor) / V_control] * 100
- The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Cholinergic neurotransmission and its inhibition by an AChE inhibitor.

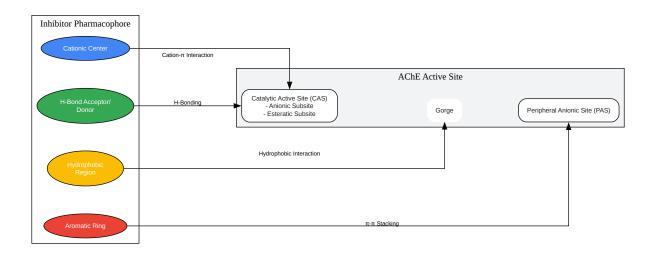




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Caption: Experimental workflow for an in vitro AChE inhibition assay.





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Caption: Key components of a pharmacophore model for AChE inhibitors.

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